Bromoacetamide-PEG3-C1-acid

Bioconjugation Thiol-reactive linker Stability

2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid, also known as Bromoacetamide-PEG3-C1-acid, is a heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 328.16 and the molecular formula C10H18BrNO6. It features a thiol-reactive bromoacetamide group at one end and a carboxylic acid at the other, separated by a discrete PEG3 spacer.

Molecular Formula C10H18BrNO6
Molecular Weight 328.16 g/mol
CAS No. 173323-22-3
Cat. No. B061800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetamide-PEG3-C1-acid
CAS173323-22-3
Synonyms(2-(2-(2-((2-bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid
TATDABO
Molecular FormulaC10H18BrNO6
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESC(COCCOCCOCC(=O)O)NC(=O)CBr
InChIInChI=1S/C10H18BrNO6/c11-7-9(13)12-1-2-16-3-4-17-5-6-18-8-10(14)15/h1-8H2,(H,12,13)(H,14,15)
InChIKeyYTQSICXMSXKITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic Acid (CAS 173323-22-3): A Precise Heterobifunctional PEG3 Linker for Thiol-Specific Bioconjugation


2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid, also known as Bromoacetamide-PEG3-C1-acid, is a heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 328.16 and the molecular formula C10H18BrNO6 . It features a thiol-reactive bromoacetamide group at one end and a carboxylic acid at the other, separated by a discrete PEG3 spacer . This compound is primarily utilized as a crosslinking reagent in bioconjugation and as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) [1].

Why Simple Interchange of 173323-22-3 with Other PEG Linkers Compromises Bioconjugation Fidelity


The performance of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid in bioconjugation applications is determined by a precise combination of its reactive bromoacetamide group, a specific three-unit PEG spacer, and a terminal carboxylic acid. Substituting this compound with a generic PEG linker that differs in its reactive head group (e.g., maleimide vs. bromoacetyl), its spacer length (e.g., PEG2 or PEG4), or its functional group chemistry (e.g., iodoacetamide) will fundamentally alter critical parameters such as reaction kinetics [1], pH selectivity [2], product stability , and molecular flexibility . These changes can lead to failed conjugations, unstable bioconjugates, or altered biological activity of the final construct, rendering generic substitution a significant risk for reproducible and high-quality research outcomes.

Quantitative Evidence Guide for the Differentiated Performance of 2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic Acid


Superior Thioether Bond Stability Compared to Maleimide-Based Conjugates

The thioether linkage formed by the reaction of the bromoacetyl group with a thiol is fundamentally more stable than the corresponding thioether formed from a maleimide-thiol reaction. Maleimide-thiol conjugates are known to undergo a slow retro-Michael addition in vivo, reforming the maleimide and releasing the thiol, which can compromise conjugate integrity and therapeutic efficacy [1]. In contrast, the thioether bond from the bromoacetyl-thiol reaction is highly stable and does not suffer from this degradation pathway, eliminating the need for additional post-conjugation stabilization steps .

Bioconjugation Thiol-reactive linker Stability

pH-Dependent Chemoselectivity: Kinetic Discrimination of 2-3 Orders of Magnitude Against Maleimide

The reactivity of the bromoacetyl group is highly pH-dependent, offering a unique chemoselectivity window. At pH 6.5, the reaction rate of a maleimide group with thiols is 2-3 orders of magnitude faster than that of a bromoacetyl group [1]. This allows for the sequential, site-specific conjugation of two different thiol-containing molecules to a construct bearing both maleimide and bromoacetyl functionalities. The bromoacetyl group reacts effectively at higher pH values (e.g., pH 9.0) while retaining high chemoselectivity for thiols over other nucleophiles like amines [1].

Bioconjugation Kinetics Chemoselectivity

Moderate Reactivity Profile for Controlled Gelation Kinetics in Biomaterials

In the context of thiol-reactive cross-linkers for hydrogel formation, the bromoacetamide functional group exhibits a moderate reaction rate. A comparative study of homo-bifunctional PEG cross-linkers showed that the reactivity order with thiols is maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide, with rates increasing exponentially with pH [1]. This moderate reactivity translates to gelation times at physiological pH ranging from less than 1 minute to over 2 hours depending on the functional group, with bromoacetamide providing a more controlled and tunable cross-linking rate compared to the very fast maleimide or the slower acrylate [1].

Biomaterials Hydrogel Cross-linking

PEG3 Spacer: An Optimal Balance for Solubility and Conformational Flexibility

The three-unit polyethylene glycol (PEG3) spacer in this compound provides a specific hydrophilic chain length that enhances aqueous solubility and introduces a degree of conformational flexibility . This PEG3 spacer is considered to offer an optimal balance between solubility and reactivity for many bioconjugation applications . Compared to a shorter PEG2 spacer, which may not provide sufficient solubility or distance between conjugated moieties, and a longer PEG4 spacer, which could introduce excessive flexibility or steric bulk, the PEG3 length is a widely adopted standard for its balanced properties .

PROTAC Linker Solubility

Optimal Application Scenarios for 2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic Acid Based on Quantitative Differentiation


Synthesis of PROTACs with a Thiol-Modified E3 Ligase Ligand

For the construction of proteolysis-targeting chimeras (PROTACs) where the E3 ubiquitin ligase ligand is functionalized with a free thiol, the bromoacetamide-PEG3-acid linker is an ideal choice. The stable thioether bond formed ensures the PROTAC remains intact during cellular assays and in vivo studies, unlike maleimide-based linkers that are prone to thiol exchange [1]. The PEG3 spacer provides the necessary length and flexibility for the ternary complex formation between the target protein, PROTAC, and E3 ligase, a critical parameter for efficient degradation [2].

Orthogonal Conjugation for Site-Specific Dual-Labeled Bioconjugates

The pH-dependent chemoselectivity of the bromoacetyl group enables its use in orthogonal conjugation strategies. A molecule containing both a maleimide and a bromoacetyl group can be sequentially reacted with two different thiol-bearing molecules. The first conjugation at pH 6.5 will selectively modify the maleimide group due to its 2-3 orders of magnitude faster kinetics, leaving the bromoacetyl group intact [3]. A subsequent pH shift to 9.0 then activates the bromoacetyl group for a second, specific conjugation, yielding a homogenous, dual-labeled construct without the need for protecting groups or complex purification.

Preparation of Stable Liposomal Peptide Vaccines

When constructing liposomal vaccines where a peptide antigen is conjugated to the liposome surface, the bromoacetyl-PEG3-acid linker offers a superior stability profile. The thioether linkage between the linker and the peptide's thiol group is resistant to the retro-Michael addition that plagues maleimide conjugates, ensuring the antigen remains stably attached to the delivery vehicle [1]. This stability is crucial for eliciting a robust and specific immune response without the risk of premature antigen loss. Furthermore, the PEG3 spacer provides a hydrophilic extension from the liposome surface, improving antigen accessibility to immune cells [4].

In Situ Forming Hydrogels with Controlled Gelation Kinetics

For the development of injectable hydrogels for tissue engineering or cell delivery, the moderate reactivity of the bromoacetamide group with thiols provides a significant advantage. Compared to the extremely fast cross-linking of maleimide-functionalized polymers, a bromoacetamide-PEG-acid derivative allows for a more controlled and tunable gelation time [5]. This extended working time is essential for homogeneous mixing of cells and hydrogel precursors and for successful in situ injection before the material sets, thereby improving cell viability and distribution within the 3D matrix.

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